1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the reaction of 4-phenylpiperazine with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical tool.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-yl)ethanone
- 1-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-ylsulfanyl)ethanone
- 1-(4-Phenylpiperazin-1-yl)-2-(pyridin-4-ylsulfanyl)ethanone
Uniqueness
1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its unique combination of the piperazine and pyridine moieties may result in specific interactions with biological targets, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(14-22-16-8-4-5-9-18-16)20-12-10-19(11-13-20)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPHOKFQBNERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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